molecular formula C14H26O2 B12945384 2,11-Dimethyldodecane-6,7-dione

2,11-Dimethyldodecane-6,7-dione

Cat. No.: B12945384
M. Wt: 226.35 g/mol
InChI Key: NVCYBAKZBQUVAZ-UHFFFAOYSA-N
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Description

2,11-Dimethyldodecane-6,7-dione is an organic compound with the molecular formula C14H26O2 It is a diketone, meaning it contains two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,11-Dimethyldodecane-6,7-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the dehydration condensation reaction of 2,2′-bipyridine-6,6′-discarboxibisamidrazone with suitable reagents . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the diketone structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes are designed to be cost-effective and efficient, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,11-Dimethyldodecane-6,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone groups into alcohols.

    Substitution: The diketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the diketone groups under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,11-Dimethyldodecane-6,7-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,11-Dimethyldodecane-6,7-dione exerts its effects involves interactions with specific molecular targets. The diketone groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate the activity of enzymes, alter metabolic processes, and impact cellular functions .

Comparison with Similar Compounds

Uniqueness: 2,11-Dimethyldodecane-6,7-dione is unique due to its specific positioning of the methyl and diketone groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

2,11-dimethyldodecane-6,7-dione

InChI

InChI=1S/C14H26O2/c1-11(2)7-5-9-13(15)14(16)10-6-8-12(3)4/h11-12H,5-10H2,1-4H3

InChI Key

NVCYBAKZBQUVAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(=O)C(=O)CCCC(C)C

Origin of Product

United States

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